molecular formula C21H25N5O3 B2386534 3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione CAS No. 2034201-61-9

3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione

Cat. No. B2386534
CAS RN: 2034201-61-9
M. Wt: 395.463
InChI Key: QBQNVMPJQGKQNN-UHFFFAOYSA-N
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Description

The compound “3-[1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring, which is a type of nitrogen-containing heterocycle, attached to a piperidine ring, which is a type of amine. The molecule also contains a pyrazole ring, which is another type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Pyrazole rings can be formed through the reaction of hydrazines with 1,3-diketones . Quinazoline rings can be synthesized through the condensation of anthranilic acid derivatives with amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and pyrazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the functional groups present in the molecule. For example, the amine group in the piperidine ring could potentially undergo reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by binding to specific proteins in the body and altering their activity. The specific proteins this compound would interact with would depend on its structure and the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it is being developed as a drug, future research could focus on optimizing its structure to improve its effectiveness and reduce any side effects .

properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-16(14(2)24-23-13)7-8-19(27)25-11-9-15(10-12-25)26-20(28)17-5-3-4-6-18(17)22-21(26)29/h3-6,15H,7-12H2,1-2H3,(H,22,29)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQNVMPJQGKQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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